4-(1,3-Benzothiazol-2-yl)-2-methoxyaniline
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Overview
Description
4-(1,3-Benzothiazol-2-yl)-2-methoxyaniline is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
The synthesis of 4-(1,3-Benzothiazol-2-yl)-2-methoxyaniline can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring. The resulting benzothiazole intermediate is then reacted with 2-methoxyaniline to yield the final product . Industrial production methods often involve the use of microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
4-(1,3-Benzothiazol-2-yl)-2-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)-2-methoxyaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall, thereby exhibiting anti-tubercular activity . The compound can also induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
4-(1,3-Benzothiazol-2-yl)-2-methoxyaniline can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-Methyl-2-benzothiazolamine: Exhibits antifungal and antibacterial activities.
2-(4-Aminophenyl)benzothiazole: Used in the development of fluorescent probes and sensors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
920520-32-7 |
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Molecular Formula |
C14H12N2OS |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-2-methoxyaniline |
InChI |
InChI=1S/C14H12N2OS/c1-17-12-8-9(6-7-10(12)15)14-16-11-4-2-3-5-13(11)18-14/h2-8H,15H2,1H3 |
InChI Key |
MBNNIRKJRUTBPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)N |
Origin of Product |
United States |
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